Patent-Preferred tert-Butyl Pharmacophore vs. 5-Ethyl and 5-Isopropyl Oxazole Analogues in CDK2 Inhibition
Patent WO2001044241A1 specifically designates the tert-butyl substituent at the oxazole 5-position as the most preferred embodiment over alkyl alternatives [1]. The downstream product SNS-032 (bearing 5-tert-butyloxazole) exhibits a CDK2 IC₅₀ of 48 nM with 10-fold selectivity over CDK1 (IC₅₀ = 480 nM) and 20-fold over CDK4 (IC₅₀ = 925 nM) . In contrast, the corresponding 5-ethyl oxazole analogue (compound 14, Kim et al. 2002) displays a more potent CDK2 IC₅₀ of 5 nM but lacks the selectivity profile documented for the tert-butyl congener, and the 5-ethyl series was developed prior to the patent's explicit preference for tert-butyl [2].
| Evidence Dimension | CDK2 inhibitory potency and selectivity window (CDK2 vs CDK1 vs CDK4) |
|---|---|
| Target Compound Data | Downstream product SNS-032 (5-tert-butyl): CDK2 IC₅₀ = 48 nM; CDK1 IC₅₀ = 480 nM; CDK4 IC₅₀ = 925 nM; selectivity ratio CDK1/CDK2 = 10, CDK4/CDK2 = 19.3 |
| Comparator Or Baseline | 5-ethyl oxazole analogue (compound 14): CDK2 IC₅₀ = 5 nM; selectivity data not reported in the primary literature |
| Quantified Difference | 5-ethyl analogue is ~9.6-fold more potent on CDK2, but the tert-butyl analogue provides documented 10-20× selectivity over off-target CDKs |
| Conditions | CDK2/Cyclin E IMAP fluorescence polarization assay; CDK1 and CDK4 radiometric filtration assays with 25 µM ATP |
Why This Matters
For CDK inhibitor programs, the tert-butyl intermediate is the only gateway to the clinically precedented selectivity profile; the 5-ethyl analogue, though more potent, lacks the selectivity documentation needed for therapeutic development.
- [1] WO 2001044241 A1, claim preference: 'Preferred compounds of formula I are those wherein: R is tert-butyl' (lines 203-204). View Source
- [2] Kim, K.S. et al. J. Med. Chem. 2002, 45(18), 3905-3927. Compound 14: CDK2 IC₅₀ = 5 nM. View Source
